molecular formula C12H13ClO4 B13663304 Diethyl 4-chloroisophthalate

Diethyl 4-chloroisophthalate

Cat. No.: B13663304
M. Wt: 256.68 g/mol
InChI Key: PXJXDWRFFQXIMQ-UHFFFAOYSA-N
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Description

Diethyl 4-chloroisophthalate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of isophthalic acid, where two ethyl ester groups and a chlorine atom are attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-chloroisophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form 4-chloroisophthalic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-chloroisophthalic acid.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

Diethyl 4-chloroisophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of diethyl 4-chloroisophthalate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phthalate
  • Dimethyl phthalate
  • Di-n-butyl phthalate

Comparison

Diethyl 4-chloroisophthalate is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to other phthalate esters. This uniqueness makes it suitable for specific applications where other phthalates may not be effective.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

diethyl 4-chlorobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13ClO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

PXJXDWRFFQXIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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